molecular formula C21H23N3O3S B2849422 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide CAS No. 864858-81-1

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide

Cat. No.: B2849422
CAS No.: 864858-81-1
M. Wt: 397.49
InChI Key: WTIWWSWUZSFGDR-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide” is a compound that belongs to the class of heterocyclic compounds known as tetrahydrothienopyridines . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Synthesis Analysis

The synthesis of such compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature has been reported to afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .


Chemical Reactions Analysis

This compound has been evaluated for antiproliferative activity on a panel of cancer cell lines . It has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Scientific Research Applications

Synthetic Organic Chemistry Applications

The synthesis of complex organic compounds, including "N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide," often involves condensation reactions, cyclization, and functional group transformations. These processes are fundamental in creating heterocyclic compounds, which are core structures in many pharmacologically active molecules. For example, the cyclocondensation of ethyl 3-aryl-2-cyano-2-butenoates with benzylideneanilines leads to the formation of triaryl tetrahydropyridine derivatives, showcasing a method for synthesizing complex structures from simpler precursors (Cholakova & Ivanov, 1988).

Biomedical Research Applications

In the realm of biomedical research, compounds similar to "this compound" are explored for their antimicrobial properties. For instance, derivatives of pyridines and thiophenes have been synthesized for antimicrobial applications, indicating the potential of these compounds in developing new therapeutic agents. The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated antibacterial and antifungal activities comparable to established antibiotics (Hossan et al., 2012).

Antitumor Activity

The exploration of heterocyclic compounds derived from similar key structures has extended into antitumor research. Novel synthetic pathways have led to the creation of compounds with significant inhibitory effects on various cancer cell lines. For example, the synthesis of polyfunctionally substituted heterocyclic compounds derived from related precursors demonstrated high antiproliferative activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Shams et al., 2010).

Green Chemistry and Pharmacological Significance

The adoption of eco-friendly techniques in synthesizing these compounds is also noteworthy. Microwave-assisted synthesis without the use of harmful solvents represents a step towards greener chemistry practices, producing compounds with potential pharmacological significance, including antimicrobial activities (Alrobaian et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withcell cycle regulation , and VEGFR2 , a receptor tyrosine kinase that plays a crucial role in vascular development and angiogenesis.

Mode of Action

It’s known that similar compounds cause a significant and dose-dependent accumulation of cells in theG2/M phase of the cell cycle . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell cycle arrest.

Biochemical Pathways

The compound appears to affect the cell cycle regulation pathway . By causing an accumulation of cells in the G2/M phase, it likely disrupts the normal progression of the cell cycle, which can lead to cell death or senescence. The downstream effects of this disruption can vary depending on the type of cell and the specific context within the organism.

Result of Action

The result of the compound’s action is a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This can lead to cell cycle arrest, which can result in cell death or senescence. This could potentially be leveraged for therapeutic purposes, such as in the treatment of cancer.

Future Directions

The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as possible inhibitors . The diverse biological activities reported for many derivatives of this compound have also drawn the attention of biochemists in the last decade .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-3-4-10-27-16-7-5-6-15(11-16)20(26)23-21-18(12-22)17-8-9-24(14(2)25)13-19(17)28-21/h5-7,11H,3-4,8-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWWSWUZSFGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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